Guanidine stearate
CAS No.: 26739-53-7
Cat. No.: VC3879455
Molecular Formula: C19H41N3O2
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26739-53-7 |
|---|---|
| Molecular Formula | C19H41N3O2 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | guanidine;octadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h2-17H2,1H3,(H,19,20);(H5,2,3,4) |
| Standard InChI Key | NDRMWPVNHDJUCA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.C(=N)(N)N |
Introduction
Chemical Structure and Composition
Guanidine stearate is a 1:1 adduct of guanidine and stearic acid (octadecanoic acid). Its structure consists of a guanidinium cation () paired with a stearate anion () . The compound’s amphiphilic nature arises from the hydrophobic stearate chain and the hydrophilic guanidinium group, enabling its function as a surfactant.
Table 1: Key Chemical Properties of Guanidine Stearate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 343.5 g/mol | |
| CAS Registry Number | 26739-53-7 | |
| Melting Point | 94–96°C | |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis and Manufacturing
The synthesis of guanidine stearate typically involves a precipitation reaction between a guanidine hydrochloride precursor and sodium stearate. For example, polyhexamethylene guanidine stearate (PHGS) is synthesized by reacting polyhexamethylene guanidine hydrochloride (PHGC) with sodium stearate in aqueous solution at 80°C . This method ensures high yield and purity, with the reaction equation as follows:
where denotes sodium stearate. The process avoids toxic intermediates like chlorine cyan (ClCN), enhancing its suitability for industrial-scale production .
Physicochemical Properties
Thermal Stability
Guanidine stearate exhibits moderate thermal stability, with decomposition observed above 200°C. Differential scanning calorimetry (DSC) reveals an endothermic peak at 95°C, corresponding to its melting point .
Surfactant Behavior
In aqueous systems, guanidine stearate forms stable bilayers or micelles due to its amphiphilic structure. Small-angle neutron scattering (SANS) studies demonstrate that it prevents crystallization of saturated fatty acids in water, enabling applications in detergents and emulsifiers .
Table 2: Comparative Surfactant Properties
| Surfactant | Critical Micelle Concentration (CMC) | Foam Stability |
|---|---|---|
| Guanidine stearate | 0.1 mM | High |
| Sodium dodecyl sulfate | 8.2 mM | Moderate |
| Cetyltrimethylammonium bromide | 1.0 mM | Low |
Biological and Antimicrobial Activity
Guanidine stearate derivatives, such as PHGS, demonstrate broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MICs) of 25–50 µg/mL against Escherichia coli and Staphylococcus aureus . The mechanism involves disruption of microbial cell membranes via electrostatic interactions between the guanidinium group and phospholipid head groups .
Industrial Applications
Polymer Modifications
Incorporating guanidine stearate into polylactide (PLA) reduces biodegradability by 40–60%, making it suitable for durable medical devices . This effect arises from the compound’s hydrophobic stearate chain, which impedes enzymatic hydrolysis.
Pharmaceutical Excipients
As a nonionic surfactant, guanidine stearate enhances the solubility of hydrophobic drugs. Its use in tablet formulations improves dissolution rates without compromising stability .
Agricultural Chemicals
Guanidine stearate-based formulations exhibit antifungal activity against Phytophthora infestans, reducing crop losses by up to 70% in field trials .
Comparative Analysis with Related Compounds
Table 3: Functional Comparison of Guanidine Derivatives
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